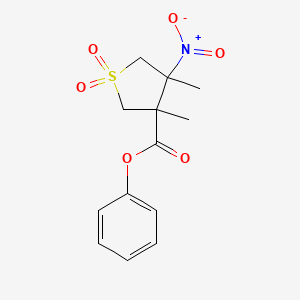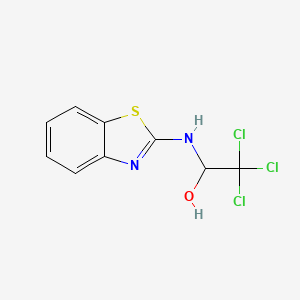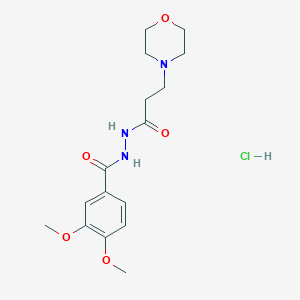
Phenyl 3,4-dimethyl-4-nitro-1,1-dioxothiolane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 3,4-dimethyl-4-nitro-1,1-dioxothiolane-3-carboxylate is a complex organic compound characterized by its unique structural features. This compound contains a phenyl group, a nitro group, and a dioxothiolane ring, making it an interesting subject for various chemical studies. Its distinct chemical structure allows it to participate in a variety of reactions, making it valuable in both academic and industrial research.
Preparation Methods
The synthesis of Phenyl 3,4-dimethyl-4-nitro-1,1-dioxothiolane-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dioxothiolane ring: This can be achieved through a cyclization reaction involving a suitable thiol and a carbonyl compound under acidic conditions.
Introduction of the nitro group: Nitration of the intermediate compound using a mixture of nitric acid and sulfuric acid.
Attachment of the phenyl group: This step often involves a Friedel-Crafts acylation reaction using phenyl chloride and a Lewis acid catalyst like aluminum chloride.
Final esterification: The carboxylate group is introduced through an esterification reaction using an appropriate alcohol and acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Phenyl 3,4-dimethyl-4-nitro-1,1-dioxothiolane-3-carboxylate undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The dioxothiolane ring can be opened through reduction reactions using reagents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as halogenation using chlorine or bromine in the presence of a catalyst.
Common reagents and conditions for these reactions include:
Oxidation: Hydrogen gas, palladium catalyst, and mild temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogen gas and a Lewis acid catalyst.
Major products formed from these reactions include amino derivatives, reduced thiolane compounds, and halogenated phenyl derivatives.
Scientific Research Applications
Phenyl 3,4-dimethyl-4-nitro-1,1-dioxothiolane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Phenyl 3,4-dimethyl-4-nitro-1,1-dioxothiolane-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with cellular components through its nitro and phenyl groups, potentially inhibiting enzymes or disrupting cellular processes. The dioxothiolane ring may also play a role in its reactivity, allowing it to form covalent bonds with target molecules.
Comparison with Similar Compounds
Phenyl 3,4-dimethyl-4-nitro-1,1-dioxothiolane-3-carboxylate can be compared with other similar compounds, such as:
Phenyl 3,4-dimethyl-4-nitro-1,1-dioxothiolane-2-carboxylate: Differing by the position of the carboxylate group.
Phenyl 3,4-dimethyl-4-nitro-1,1-dioxothiolane-3-sulfonate: Differing by the presence of a sulfonate group instead of a carboxylate group.
Phenyl 3,4-dimethyl-4-nitro-1,1-dioxothiolane-3-phosphate: Differing by the presence of a phosphate group.
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications
Properties
IUPAC Name |
phenyl 3,4-dimethyl-4-nitro-1,1-dioxothiolane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6S/c1-12(11(15)20-10-6-4-3-5-7-10)8-21(18,19)9-13(12,2)14(16)17/h3-7H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSGFCYSJDXKLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CS(=O)(=O)CC1(C)[N+](=O)[O-])C(=O)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(2,6-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE](/img/structure/B5207284.png)
![(5Z)-1-acetyl-5-[(3-prop-2-enoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B5207298.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~,N~2~-bis(2-phenylethyl)glycinamide](/img/structure/B5207301.png)
![4-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)(4-sulfamoylbenzyl)amino]-4-oxobutanoic acid](/img/structure/B5207305.png)
![2-(5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5207309.png)
![2-(Biphenyl-4-yloxy)-1-{4-[(4-chlorophenoxy)acetyl]piperazin-1-yl}ethanone](/img/structure/B5207321.png)
![(3,4-dimethoxybenzyl)[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]amine](/img/structure/B5207322.png)


![1-(4-nitrophenyl)-N-[4-[6-[4-[(4-nitrophenyl)methylideneamino]phenyl]-2-phenylpyrimidin-4-yl]phenyl]methanimine](/img/structure/B5207345.png)
![4-[3-(Ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenol](/img/structure/B5207347.png)
![butyl 4-[(3-chloro-4-ethoxybenzoyl)amino]benzoate](/img/structure/B5207353.png)

![4-[(2-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5207357.png)
